
6-bromo-1-methyl-1H-indazole
Overview
Description
6-Bromo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H7BrN2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom can play a crucial role in modulating the compound’s activity by affecting its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It can bind to receptors and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
6-Bromo-1-methyl-1H-indazole can be compared with other indazole derivatives:
6-Chloro-1-methyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-Methyl-1H-indazole: Lacks the bromine atom, resulting in different chemical behavior and applications.
6-Bromo-1H-indazole: Similar but without the methyl group, affecting its physical and chemical properties.
Biological Activity
6-Bromo-1-methyl-1H-indazole is a synthetic compound belonging to the indazole class, which has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies that explore the biological effects of this compound, including its antiproliferative properties against cancer cell lines, its mechanisms of action, and its potential therapeutic applications.
- Chemical Formula : C8H7BrN2
- Molecular Weight : 215.06 g/mol
- CAS Number : 590417-94-0
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including breast cancer (4T1), lung cancer (A549), and liver cancer (HepG2).
In Vitro Studies
- Antiproliferative Effects :
-
Mechanism of Action :
- Apoptosis Induction : Treatment with this compound led to upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2 .
- Mitochondrial Dysfunction : The compound caused a loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, indicating a mitochondria-mediated apoptotic pathway .
- Cell Migration and Invasion :
In Vivo Studies
This compound was tested in animal models, where it exhibited promising anti-tumor activity without notable side effects, suggesting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial and antifungal activities. It may serve as a valuable scaffold for developing new therapeutic agents against various microbial infections .
Summary of Research Findings
Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
---|---|---|---|
Antiproliferative | 4T1 (Breast Cancer) | 0.23 - 1.15 | Induces apoptosis via mitochondrial pathway |
Migration/Invasion | 4T1 | Not specified | Reduces MMP9, increases TIMP2 |
Antimicrobial | Various Pathogens | Not specified | Potential antifungal and antibacterial properties |
Case Studies
Several case studies have highlighted the effectiveness of indazole derivatives similar to this compound in treating various cancers:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-1-methyl-1H-indazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of 1-methyl-1H-indazole using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution. Solvent choice (e.g., DMF or CCl₄) and temperature (60–80°C) critically affect regioselectivity and yield. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
- Validation : Confirm purity (>95%) via HPLC and structural integrity using ¹H/¹³C NMR (e.g., characteristic peaks: ~δ 8.1 ppm for aromatic protons, δ 4.1 ppm for N–CH₃) .
Q. How can researchers validate the crystallographic structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXT or SHELXL software is standard. Key parameters include space group determination (e.g., P2₁/c), refinement of atomic displacement parameters, and validation of bond angles (e.g., C–Br bond length ~1.89 Å). Twinning or low-resolution data may require iterative refinement .
Advanced Research Questions
Q. How do electronic effects of the bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing bromine at C6 enhances electrophilicity for Suzuki-Miyaura coupling, while the N-methyl group stabilizes the indazole ring against oxidation. Density Functional Theory (DFT) calculations can predict charge distribution (e.g., Mulliken charges at C6: +0.25 e) to optimize catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃) .
Q. What contradictions exist in pharmacological data for brominated indazoles, and how can they be resolved?
- Case Study : Discrepancies in kinase inhibition assays (e.g., PKA vs. CDK2) may arise from off-target effects or solvent-dependent conformational changes. Use orthogonal assays (e.g., SPR, ITC) and control experiments (e.g., bromine-free analogs) to isolate structure-activity relationships (SAR) .
Q. How can crystallographic data for this compound be reconciled with computational models when bond angles deviate?
- Resolution : Discrepancies between experimental (SXRD) and DFT-optimized geometries (e.g., C–N–C angles differing by >2°) may indicate crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular forces (e.g., C–H⋯π interactions) and refine computational models with dispersion corrections .
Q. What role does this compound play in modulating AMPA/kainate receptor antagonism?
Properties
IUPAC Name |
6-bromo-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSOIGNROPKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626440 | |
Record name | 6-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-94-0 | |
Record name | 6-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.